molecular formula C17H10N2O4S2 B2939220 Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 329269-88-7

Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B2939220
CAS No.: 329269-88-7
M. Wt: 370.4
InChI Key: VPQUKZZUSSUMIU-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate: is a complex organic compound that belongs to the class of benzothiazoles and thiophenes. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a thiophene ring, and a nitro group attached to the thiophene ring. The presence of these functional groups makes it a molecule of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophene with carboxylic acids or their derivatives under acidic conditions[_{{{CITATION{{{1{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 .... Subsequent nitration of the thiophene ring introduces the nitro group[{{{CITATION{{{_2{Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2 ...](https://link.springer.com/article/10.1007/s11030-023-10736-1).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole or thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Amides, sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine: The compound and its derivatives are being explored for their therapeutic potential. Studies have indicated their efficacy in treating various diseases, including tuberculosis and inflammation.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.

  • Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carboxylate: Similar structure but lacks the benzothiazole ring.

  • 5-Nitrobenzo[b]thiophene-2-carboxylate: Similar structure but without the benzothiazole moiety.

  • Benzo[d]thiazole derivatives: Other derivatives of benzothiazole with different substituents.

Uniqueness: Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate stands out due to its combination of benzothiazole and thiophene rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 5-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4S2/c20-17(23-9-16-18-12-3-1-2-4-14(12)25-16)15-8-10-7-11(19(21)22)5-6-13(10)24-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQUKZZUSSUMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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